molecular formula C8H6N4O4 B1422628 5-methyl-4,6-dinitro-1H-indazole CAS No. 1167056-10-1

5-methyl-4,6-dinitro-1H-indazole

Cat. No.: B1422628
CAS No.: 1167056-10-1
M. Wt: 222.16 g/mol
InChI Key: LMZSJGMIVUJHCN-UHFFFAOYSA-N
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Description

5-methyl-4,6-dinitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of two nitro groups at positions 4 and 6, and a methyl group at position 5 on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,6-dinitro-1H-indazole typically involves the nitration of 5-methyl-1H-indazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. The reaction conditions must be carefully monitored to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,6-dinitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-methyl-4,6-diamino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 5-carboxy-4,6-dinitro-1H-indazole.

Scientific Research Applications

5-methyl-4,6-dinitro-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: The compound and its derivatives are studied for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: Due to its electronic properties, the compound is investigated for use in organic electronics and as a precursor for the synthesis of advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-methyl-4,6-dinitro-1H-indazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-indazole: Lacks the methyl group and has only one nitro group.

    4,6-dinitro-1H-indazole: Lacks the methyl group but has two nitro groups at the same positions.

    5-methyl-1H-indazole: Lacks the nitro groups and has only the methyl group.

Uniqueness

5-methyl-4,6-dinitro-1H-indazole is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-methyl-4,6-dinitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O4/c1-4-7(11(13)14)2-6-5(3-9-10-6)8(4)12(15)16/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZSJGMIVUJHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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